Sitagliptin FP impurity A Sitagliptin FP impurity A
Brand Name: Vulcanchem
CAS No.:
VCID: VC16505410
InChI: InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)
SMILES:
Molecular Formula: C20H19F6N5O5
Molecular Weight: 523.4 g/mol

Sitagliptin FP impurity A

CAS No.:

Cat. No.: VC16505410

Molecular Formula: C20H19F6N5O5

Molecular Weight: 523.4 g/mol

* For research use only. Not for human or veterinary use.

Sitagliptin FP impurity A -

Specification

Molecular Formula C20H19F6N5O5
Molecular Weight 523.4 g/mol
IUPAC Name 2-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid
Standard InChI InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)
Standard InChI Key SDIOBAOATSWLLA-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O

Introduction

PropertyValue
CAS Registry Number2088771-60-0
Molecular FormulaC₂₀H₁₉F₆N₅O₅
Molecular Weight523.39 g/mol
Storage Conditions2–8°C (Refrigerator)
AppearanceNot Available

Stability and Degradation Pathways

The compound exhibits sensitivity to thermal and hydrolytic conditions, necessitating refrigerated storage to prevent decomposition . Degradation mechanisms likely involve hydrolysis of the amide bond or oxidation of the triazole ring, though empirical studies on its specific pathways remain limited.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with photodiode array (PDA) detection is the gold standard for impurity profiling. A validated method using a Waters Alliance 2695 system with a C18 column (250 mm × 4.6 mm, 5 μm) achieves baseline separation of Sitagliptin FP impurity A from related substances . Mobile phases typically consist of acetonitrile and phosphate buffer (pH 3.0) in gradient elution mode, with a flow rate of 1.0 mL/min and detection at 210 nm.

Key Validation Parameters:

  • Resolution: ≥2.0 between impurity A and adjacent peaks

  • Tailing Factor: ≤2.0

  • Relative Standard Deviation (RSD): <1.0% for repeatability

  • Linearity: 0.05–0.75% (R² >0.999)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. The 1H^{1}\text{H}-NMR spectrum displays characteristic signals for the trifluoromethyl group (δ 4.2–4.5 ppm) and aspartic acid protons (δ 3.1–3.3 ppm) .

Regulatory Guidelines and Acceptance Criteria

International Council for Harmonisation (ICH) Standards

Under ICH Q3A(R2) guidelines, Sitagliptin FP impurity A is classified as a specified impurity requiring identification thresholds of 0.10% and qualification thresholds of 0.15% . Regulatory submissions must include:

  • Batch-specific impurity profiles

  • Validated analytical procedures

  • Toxicological data justifying proposed limits

Synthesis and Formation Mechanisms

Origin During API Manufacturing

Sitagliptin FP impurity A arises primarily during the final stages of sitagliptin synthesis, where incomplete purification or side reactions involving aspartic acid intermediates occur. Key factors influencing its formation include:

  • Reaction Temperature: Elevated temperatures (>40°C) accelerate byproduct generation.

  • Catalyst Residues: Trace metals from reduction steps (e.g., NaBH₄) may promote oxidative degradation.

Mitigation Strategies

  • Process Optimization: Adjusting pH during crystallization reduces impurity retention.

  • Chromatographic Purification: Preparative HPLC isolates the impurity, ensuring API purity ≥99.5% .

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